
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid is a complex organic compound characterized by its multiple ether and amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds containing ether and amine functionalities, followed by their sequential coupling and functionalization to achieve the final product. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a linker or spacer in the design of biologically active molecules, such as drugs and probes.
Medicine: The compound’s unique structure makes it a potential candidate for drug delivery systems and therapeutic agents.
Industry: It is used in the production of specialty chemicals, materials, and coatings with specific properties.
作用機序
The mechanism by which 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s multiple ether and amine groups enable it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether groups, but lacks the amine functionalities.
Polyamines: Contain multiple amine groups but do not have the extensive ether linkages found in 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid.
Uniqueness
This compound is unique due to its combination of ether and amine groups, which provide a versatile platform for chemical modifications and applications. This dual functionality distinguishes it from other compounds and enhances its potential in various scientific and industrial fields.
特性
CAS番号 |
29340-47-4 |
|---|---|
分子式 |
C24H47NO14 |
分子量 |
573.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47NO14/c26-23(27)21-38-19-17-36-15-13-34-11-9-32-7-5-30-3-1-25-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29) |
InChIキー |
WARJVUQUSJRCJT-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCC(=O)O)NCCOCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


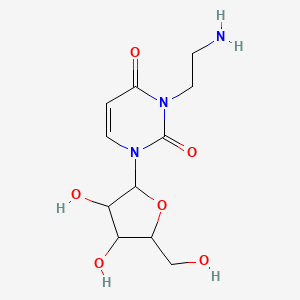
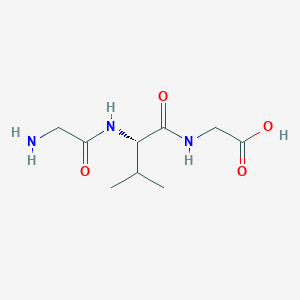
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)


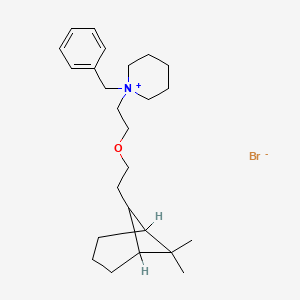
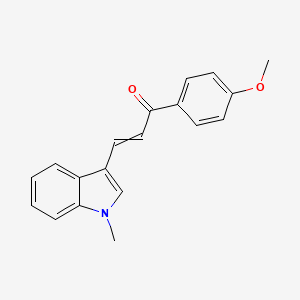

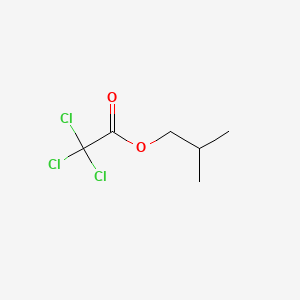
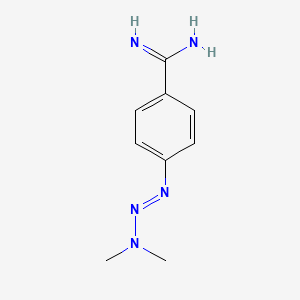

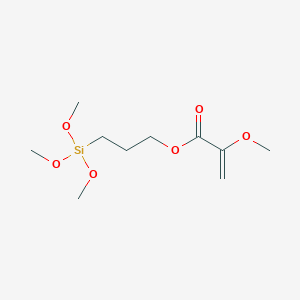
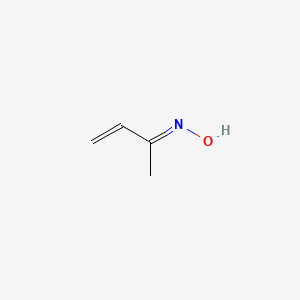
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
